2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Overview
Description
LY 225910 is a potent and selective antagonist for the cholecystokinin receptor type 2 (CCK2 receptor). This compound has shown significant anxiolytic effects in vivo and is primarily used in scientific research to study the role of CCK2 receptors in various physiological and pathological processes .
Preparation Methods
The synthesis of LY 225910 involves multiple steps, starting with the preparation of the core quinazolinone structure. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through a cyclization reaction involving an anthranilic acid derivative and an isocyanate.
Introduction of the Indole Moiety: The indole moiety is introduced via a Friedel-Crafts acylation reaction, followed by a reduction step.
Bromination: The final step involves the bromination of the indole ring to yield LY 225910.
Chemical Reactions Analysis
LY 225910 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazolinone core or the indole moiety.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY 225910 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of CCK2 receptors in anxiety, pain, and other neurological processes.
Pharmacology: The compound is used to investigate the pharmacological effects of CCK2 receptor antagonism, including its potential therapeutic applications in anxiety disorders and pain management.
Drug Development: LY 225910 serves as a lead compound for the development of new CCK2 receptor antagonists with improved efficacy and safety profiles .
Mechanism of Action
LY 225910 exerts its effects by selectively binding to and antagonizing the CCK2 receptor. This receptor is a G-protein-coupled receptor that is highly expressed in the brain and spinal cord. By blocking the action of endogenous cholecystokinin, LY 225910 reduces the excitatory response to morphine and leads to morphine sensitization . The molecular targets and pathways involved include the modulation of GABA neurotransmission and the inhibition of excitatory postsynaptic potentials in the nucleus accumbens .
Comparison with Similar Compounds
LY 225910 is unique among CCK2 receptor antagonists due to its high potency and selectivity. Similar compounds include:
LY 2087101: Another CCK2 receptor antagonist with a different chemical structure but similar pharmacological effects.
LY 320135: A CCK2 receptor antagonist with a distinct quinazolinone core structure.
LY 2828360: A newer CCK2 receptor antagonist with improved pharmacokinetic properties.
These compounds share the common feature of antagonizing the CCK2 receptor but differ in their chemical structures, pharmacokinetic profiles, and specific applications in research and drug development.
Properties
IUPAC Name |
2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(3-propan-2-yloxyphenyl)quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3O2/c1-17(2)33-21-7-5-6-20(15-21)31-26(30-25-9-4-3-8-22(25)27(31)32)13-10-18-16-29-24-12-11-19(28)14-23(18)24/h3-9,11-12,14-17,29H,10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUECXUACQOYKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCC4=CNC5=C4C=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927914 | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133040-77-4 | |
Record name | LY 225910 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy )phenyl]-4-(3H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone influence its binding affinity to the cholecystokinin receptor?
A1: Research suggests that the spatial arrangement of the indole and quinazolinone rings in this compound plays a crucial role in its binding affinity. The study found that an ethyl linker between these two rings, as seen in this compound, results in maximal receptor binding activity. [] This suggests that the ethyl linker provides an optimal distance and conformational flexibility for interaction with the receptor. Furthermore, introducing unsaturation into this linker significantly reduced the compound's receptor affinity, highlighting the importance of conformational flexibility in this region of the molecule. []
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